3-(3-Phenoxypropoxy)propyl acetate
Description
3-(3-Phenoxypropoxy)propyl acetate (CAS 5456-29-1) is an organic ester with the molecular formula C₁₄H₂₀O₄. Its structure consists of a phenoxy group linked via a three-carbon propoxy chain to a propyl acetate moiety. Key identifiers include:
- InChIKey: BPEYZUOUGCRARL-UHFFFAOYSA-N
- SMILES: CC(=O)OCCCOCCCOC1=CC=CC=C1
Properties
CAS No. |
5456-29-1 |
|---|---|
Molecular Formula |
C14H20O4 |
Molecular Weight |
252.31 g/mol |
IUPAC Name |
3-(3-phenoxypropoxy)propyl acetate |
InChI |
InChI=1S/C14H20O4/c1-13(15)17-11-5-9-16-10-6-12-18-14-7-3-2-4-8-14/h2-4,7-8H,5-6,9-12H2,1H3 |
InChI Key |
BPEYZUOUGCRARL-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OCCCOCCCOC1=CC=CC=C1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Phenoxypropoxy)propyl acetate typically involves the reaction of 3-phenoxypropanol with acetic anhydride in the presence of a catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product. The reaction can be represented as follows:
3-Phenoxypropanol+Acetic Anhydride→3-(3-Phenoxypropoxy)propyl acetate+Acetic Acid
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to enhance the efficiency and yield of the reaction. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid can further improve the reaction rate and selectivity.
Chemical Reactions Analysis
Types of Reactions
3-(3-Phenoxypropoxy)propyl acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the acetate group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like sodium hydroxide (NaOH) or other nucleophiles can facilitate substitution reactions.
Major Products Formed
Oxidation: Phenoxypropanoic acid or phenoxypropanal.
Reduction: 3-(3-Phenoxypropoxy)propanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-(3-Phenoxypropoxy)propyl acetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 3-(3-Phenoxypropoxy)propyl acetate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release acetic acid and the corresponding alcohol, which can then participate in various biochemical pathways. The phenoxy group may interact with aromatic receptors or enzymes, influencing biological activities.
Comparison with Similar Compounds
Structural Variations and Functional Groups
The following compounds share structural motifs with 3-(3-phenoxypropoxy)propyl acetate but differ in substituents or functional groups:
Key Observations :
- Aromatic Substituents: Replacing the phenoxy group with azulene (as in ) introduces π-electron-rich systems, altering reactivity.
- Ester Modifications: Hexanoate esters () increase lipophilicity, while boronate esters () enable cross-coupling reactions.
- Hybrid Materials : The trimethoxysilyl group in 3-(trimethoxysilyl)propyl acetate facilitates silica-POSS hybrid scaffold formation, critical for biomedical applications .
Physicochemical Properties
- Solubility: The phenoxypropoxy chain in this compound balances hydrophobicity (from the phenyl group) and moderate polarity (from ether/ester linkages). In contrast, 3-phenylpropyl acetate () is more volatile due to its shorter chain.
- Thermal Stability : Silane-containing acetates (e.g., ) exhibit higher thermal stability (>200°C) due to Si-O bonding, whereas azulene derivatives () may degrade at lower temperatures.
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